molecular formula C12H12ClNO2 B2430470 2-Chloro-6,7-dimethoxy-3-methylquinoline CAS No. 577967-81-8

2-Chloro-6,7-dimethoxy-3-methylquinoline

Cat. No.: B2430470
CAS No.: 577967-81-8
M. Wt: 237.68
InChI Key: GQKKWBQAXORHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethoxy-3-methylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-chloro-3-methylquinoline with methoxy reagents in the presence of a catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7-dimethoxy-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted quinolines with various functional groups.

    Oxidation Reactions: Products include quinoline N-oxides.

    Reduction Reactions: Products include dihydroquinolines.

Scientific Research Applications

2-Chloro-6,7-dimethoxy-3-methylquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloroquinoline: Shares the chloroquinoline core but lacks the methoxy and methyl groups.

    6,7-Dimethoxyquinoline: Similar structure but without the chloro and methyl groups.

    3-Methylquinoline: Lacks the chloro and methoxy groups.

Uniqueness: 2-Chloro-6,7-dimethoxy-3-methylquinoline is unique due to the combination of its chloro, methoxy, and methyl substituents, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .

Properties

IUPAC Name

2-chloro-6,7-dimethoxy-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-4-8-5-10(15-2)11(16-3)6-9(8)14-12(7)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKKWBQAXORHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2N=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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